molecular formula C10H5BrClNO2 B1445730 3-Bromo-6-chloroquinoline-8-carboxylic acid CAS No. 860206-90-2

3-Bromo-6-chloroquinoline-8-carboxylic acid

Cat. No. B1445730
M. Wt: 286.51 g/mol
InChI Key: KOEMCPLCSXGKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-chloroquinoline-8-carboxylic acid is a chemical compound used for research and development . It is not intended for medicinal or household use .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-Bromo-6-chloroquinoline-8-carboxylic acid, involves several steps. These include the Friedländer Synthesis, iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, and the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . The synthesis process also involves the use of various catalysts and reagents .


Molecular Structure Analysis

The molecular formula of 3-Bromo-6-chloroquinoline-8-carboxylic acid is C10H5BrClNO2 . The average mass is 286.509 Da and the mono-isotopic mass is 284.919220 Da .

Scientific Research Applications

Novel Synthesis Approaches

  • The novel synthesis methods of halogenated quinoline carboxylic acids, including derivatives similar to 3-bromo-6-chloroquinoline-8-carboxylic acid, have been explored for improved yields and efficiencies. For instance, a procedure for obtaining 3-halo-2-phenylquinoline-4-carboxylic acids through a novel process showcasing the synthesis of an amino intermediate followed by its substitution with halogens like chlorine or bromine, demonstrates the versatility and reactivity of these compounds in organic synthesis (Raveglia et al., 1997).

Photolabile Protecting Groups

  • Brominated hydroxyquinolines, including compounds with structural similarities to 3-bromo-6-chloroquinoline-8-carboxylic acid, have been developed as photolabile protecting groups. These groups offer high quantum efficiency and sensitivity to multiphoton-induced photolysis, suitable for in vivo applications, highlighting their potential in the controlled release of biological messengers (Fedoryak & Dore, 2002).

Antimicrobial and Antimalarial Agents

  • Research into quinoline-based compounds has led to the development of antimicrobial and antimalarial agents. A study synthesizing novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinolines demonstrates their efficacy against various microorganisms and P. falciparum, showcasing the therapeutic potential of halogenated quinolines (Parthasaradhi et al., 2015).

Environmental Biodegradation

  • The environmental biodegradation of chloroquinoline carboxylic acids has been observed, with bacteria capable of utilizing these compounds as carbon sources. This research provides insight into the microbial metabolism of halogenated organic compounds and their potential impact on environmental bioremediation processes (Tibbles, Müller, & Lingens, 1989).

Fungitoxicity Studies

  • Studies on the fungitoxicity of halogenated quinolines, including 3-bromo-6-chloro derivatives, have identified their potential as antifungal agents. These compounds exhibit significant fungicidal activity against a range of fungi, highlighting their applicability in developing new antifungal treatments (Gershon, Clarke, & Gershon, 1996).

Safety And Hazards

3-Bromo-6-chloroquinoline-8-carboxylic acid is intended for research and development use only . It is not advised for medicinal, household, or other uses .

properties

IUPAC Name

3-bromo-6-chloroquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO2/c11-6-1-5-2-7(12)3-8(10(14)15)9(5)13-4-6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEMCPLCSXGKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Cl)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855908
Record name 3-Bromo-6-chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-chloroquinoline-8-carboxylic acid

CAS RN

860206-90-2
Record name 8-Quinolinecarboxylic acid, 3-bromo-6-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860206-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-6-chloroquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloroquinoline-8-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloroquinoline-8-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-6-chloroquinoline-8-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-6-chloroquinoline-8-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-6-chloroquinoline-8-carboxylic acid
Reactant of Route 6
3-Bromo-6-chloroquinoline-8-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.